Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent hedgehog pathway inhibitor. Shows antitumor and antiplatelet aggregation effects in vivo. Centrally active and blood-brain barrier permeable. The hedgehog (Hh) signaling pathway, which is blocked by cyclopamine, plays a key role in morphogenesis and has potential applications in the treatment of cancer. Veratramine, a teratogenic steroidal alkaloid isolated from the corn lily (Veratrum sp.), is an analog of cyclopamine that can inhibit the Hh signaling-dependent proliferation of NIH/3T3 cells at 8 μM. Additionally, veratramine has anti-thrombotic activity as it dose dependently inhibits platelet aggregation in rabbits ex vivo. While it may be most useful as a signal transduction inhibitor for treating tumors, veratramine also induces serotonin release and inhibits its re-uptake in the CNS. Veratramine is a hypotensive alkaloid isolated from the rhizomes of Veratrum. Veratramine modulates AP-1-dependent gene transcription by directly binding to programmable DNA. Veratramine, as a potent natural modulator of AP-1, selectively binds to a specific site (TRE 5'-TGACTCA-3') of the AP-1 target DNA sequence and regulates AP-1-dependent gene transcription without interfering with cystosolic signaling cascades that might lead to AP-1 activation.
Verdinexor is a reversible inhibitor of Exportin I (XPO1/CRM1) with anticancer and antiviral activities. It inhibits the growth of OCI-Ly3, OCI-Ly10, and CLBL1 diffuse large B cell lymphoma (DLBCL) cells (IC50s = 2.1, 41.8, and 8.5 nM, respectively). Verdinexor inhibits XPO1/CRM1-mediated nuclear transport of respiratory syncytial virus (RSV) M protein when used at concentrations greater than 1 μM. It reduces RSV A2 replication (IC50 = 0.96 μM) without affecting viability of A549 cells (CC50 = >38 μM). In vivo, verdinexor (20 mg/kg) reduces virus shedding, pulmonary TNF-α, IL-6, MCP-1, and IFN-γ expression, and leukocyte infiltration into the bronchoalveolar space in a mouse model of influenza A viral infection. It also reduces viral burden in a ferret model of influenza A viral infection. Verdinexor, also known as KPT-335, is an orally bioavailable Selective Inhibitor of Nuclear Export (SINE). KPT-335 inhibited proliferation, blocked colony formation, and induced apoptosis of treated cells at biologically relevant concentrations of drug. Additionally, KPT-335 downregulated XPO1 protein while inducing a concomitant increase in XPO1 messenger RNA. KPT-335 treatment of cell lines upregulated the expression of both protein and mRNA for the tumor suppressor proteins p53 and p21, and promoted their nuclear localization.
Verdiperstat, also known as AZD-3241, is a selective and irreversible inhibitor of myeloperoxidase currently being developed to delay progression in patients with neurodegenerative brain disorders.
Vericiguat, also known as BAY1021189 or BAY10-21189, is a potent and orally active sGC stimulator (Soluble Guanylate Cyclase Stimulator). Direct stimulation of soluble guanylate cyclase (sGC) is emerging as a potential new approach for the treatment of renal disorders. sGC catalyzes the formation of cyclic guanosine monophosphate (cGMP), deficiency of which is implicated in the pathogenesis of chronic kidney disease (CKD).
Verlukast, also known as MK-0679, is a (R)-enantiomer of MK-571 and a potent and selective LTD4 receptor antagonist. Verlukast showed [3H]leukotriene D4 binding in guinea-pig (IC50 = 3.1 +/- 0.5 nM) and human (IC50 = 8.0 +/- 3.0 nM) lung homogenates and dimethyl sulfoxide differentiated U937 cell membrane preparations (IC50 = 10.7 +/- 1.6 nM) but is essentially inactive versus [3H]leukotriene C4 binding in guinea-pig lung homogenates (IC50 values of 19 and 33 microM). Verlukast was in clinical development for the treatment of asthma and related diseases. (last updated: 8/8/2016)
Verinurad is an inhibitor of urate anion transporter 1 (URAT1; IC50 = 0.025 µM for the human transporter). It is selective for human URAT1 over rat URAT1 (IC50 = 41 µM), as well as human organic anion transporter 1 (OAT1) and OAT4 (IC50s = 4.6 and 5.9 µM, respectively). Verinurad, also known as RDEA3170, is an organic anion transporter URAT1 (SLC22A12) inhibitor, is being developed by Ardea Biosciences (a subsidiary of AstraZeneca) for the treatment of gout and hyperuricaemia.
Vernakalant HCl, also known as RSD1235, is an investigational drug for the acute conversion of atrial fibrillation. Like other class III antiarrhythmics, vernakalant blocks atrial potassium channels, thereby prolonging repolarization. It differs from typical class III agents by blocking a certain type of potassium channel, the cardiac transient outward potassium current, with increased potency as the heart rate increases. This means that it is more effective at high heart rates, while other class III agents tend to lose effectiveness under these circumstances. It also slightly blocks the hERG potassium channel, leading to a prolonged QT interval. Vernakalant also blocks atrial sodium channels.